molecular formula C11H11NO B14807023 4-Cyclopropoxy-3-methylbenzonitrile

4-Cyclopropoxy-3-methylbenzonitrile

Cat. No.: B14807023
M. Wt: 173.21 g/mol
InChI Key: AOWHNTIVDAKNBY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a methyl group, and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylbenzonitrile typically involves the reaction of 4-bromo-3-methylbenzonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-cyclopropoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-cyclopropoxy-3-methylbenzylamine.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Cyclopropoxy-3-methylbenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropoxy group may contribute to the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 4-Bromo-3-methylbenzonitrile
  • 4-Methoxy-3-methylbenzonitrile
  • 4-Cyclopropoxybenzonitrile

Comparison: 4-Cyclopropoxy-3-methylbenzonitrile is unique due to the presence of both a cyclopropoxy group and a methyl group on the benzene ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The cyclopropoxy group, in particular, can impart unique steric and electronic effects, differentiating it from compounds with other substituents.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-cyclopropyloxy-3-methylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10H,3-4H2,1H3

InChI Key

AOWHNTIVDAKNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2CC2

Origin of Product

United States

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